Cas no 1806365-37-6 (Ethyl 2-(chloromethyl)-4-(3-chloropropyl)benzoate)

Ethyl 2-(chloromethyl)-4-(3-chloropropyl)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-(chloromethyl)-4-(3-chloropropyl)benzoate
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- インチ: 1S/C13H16Cl2O2/c1-2-17-13(16)12-6-5-10(4-3-7-14)8-11(12)9-15/h5-6,8H,2-4,7,9H2,1H3
- InChIKey: KJHWSRKJYFBPRF-UHFFFAOYSA-N
- ほほえんだ: ClCCCC1C=CC(C(=O)OCC)=C(CCl)C=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 7
- 複雑さ: 234
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 26.3
Ethyl 2-(chloromethyl)-4-(3-chloropropyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015015449-250mg |
Ethyl 2-(chloromethyl)-4-(3-chloropropyl)benzoate |
1806365-37-6 | 97% | 250mg |
475.20 USD | 2021-06-18 | |
Alichem | A015015449-1g |
Ethyl 2-(chloromethyl)-4-(3-chloropropyl)benzoate |
1806365-37-6 | 97% | 1g |
1,549.60 USD | 2021-06-18 | |
Alichem | A015015449-500mg |
Ethyl 2-(chloromethyl)-4-(3-chloropropyl)benzoate |
1806365-37-6 | 97% | 500mg |
847.60 USD | 2021-06-18 |
Ethyl 2-(chloromethyl)-4-(3-chloropropyl)benzoate 関連文献
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
Ethyl 2-(chloromethyl)-4-(3-chloropropyl)benzoateに関する追加情報
Ethyl 2-(chloromethyl)-4-(3-chloropropyl)benzoate: A Comprehensive Overview
Ethyl 2-(chloromethyl)-4-(3-chloropropyl)benzoate, with the CAS number 1806365-37-6, is a compound of significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a benzoate ester group and two chlorinated substituents. The presence of these groups imparts specific chemical properties that make it valuable for various applications in research and industry.
The molecular structure of Ethyl 2-(chloromethyl)-4-(3-chloropropyl)benzoate consists of a benzene ring substituted with a chloromethyl group at the 2-position and a 3-chloropropyl group at the 4-position. The benzoate ester group further enhances the compound's reactivity and solubility. Recent studies have highlighted the importance of such chlorinated aromatic compounds in synthesizing advanced materials, including polymers and pharmaceutical intermediates.
One of the key areas where this compound has found application is in organic synthesis. The chloromethyl and chloropropyl groups serve as excellent leaving groups, enabling nucleophilic substitution reactions. These reactions are pivotal in constructing complex molecules with precise functionality. For instance, researchers have utilized Ethyl 2-(chloromethyl)-4-(3-chloropropyl)benzoate as an intermediate in the synthesis of biologically active compounds, demonstrating its versatility in medicinal chemistry.
Moreover, the compound's stability under various reaction conditions has been extensively studied. Recent findings indicate that Ethyl 2-(chloromethyl)-4-(3-chloropropyl)benzoate exhibits remarkable thermal stability, making it suitable for high-temperature reactions. This property is particularly advantageous in industrial processes where robustness and efficiency are critical.
In terms of environmental impact, studies have shown that this compound undergoes efficient biodegradation under controlled conditions. This is a crucial factor for industries aiming to minimize their ecological footprint. The development of green chemistry practices has further underscored the importance of understanding the environmental fate of compounds like Ethyl 2-(chloromethyl)-4-(3-chloropropyl)benzoate.
Looking ahead, ongoing research is focused on exploring novel synthetic pathways for this compound to enhance its production efficiency. Additionally, investigations into its potential applications in nanotechnology and material science are underway, leveraging its unique chemical properties to develop innovative materials with tailored functionalities.
In conclusion, Ethyl 2-(chloromethyl)-4-(3-chloropropyl)benzoate stands as a testament to the ingenuity of modern organic chemistry. Its structure, reactivity, and versatility continue to make it an essential component in both academic research and industrial applications. As scientific advancements unfold, this compound is poised to play an even more significant role in shaping the future of chemical synthesis and material development.
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